molecular formula C12H15NO3 B411043 Ethyl [(3,5-dimethylphenyl)amino](oxo)acetate CAS No. 333441-77-3

Ethyl [(3,5-dimethylphenyl)amino](oxo)acetate

Cat. No.: B411043
CAS No.: 333441-77-3
M. Wt: 221.25g/mol
InChI Key: ZBJJGIFXPNDYGY-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Ethyl (3,5-dimethylphenyl)aminoacetate, systematically named according to IUPAC conventions as ethyl 2-(3,5-dimethylanilino)-2-oxoacetate, exhibits a molecular formula of C₁₂H₁₅NO₃ with a molecular weight of 221.25 g/mol. The compound's structural architecture features a central glyoxylate core (α-oxo ester) substituted with a 3,5-dimethylaniline moiety, creating a distinctive molecular framework that bridges aromatic amine chemistry with α-dicarbonyl reactivity.

The SMILES notation CCOC(=O)C(=O)NC1=CC(=CC(=C1)C)C accurately represents the compound's connectivity, while the InChI key ZBJJGIFXPNDYGY-UHFFFAOYSA-N provides a unique digital identifier for computational applications. The molecule's designation under the MDL numbering system as MFCD02575608 facilitates its identification in chemical databases and inventory systems.

Chemical Identifier Value
CAS Number 333441-77-3
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
IUPAC Name ethyl 2-(3,5-dimethylanilino)-2-oxoacetate
MDL Number MFCD02575608
SMILES CCOC(=O)C(=O)NC1=CC(=CC(=C1)C)C

The structural arrangement places two methyl substituents at the meta positions (3,5) of the aniline ring, creating a symmetrical pattern that influences both the electronic properties and steric accessibility of the aromatic nitrogen atom. This substitution pattern distinguishes it from related compounds such as ethyl (2,3-dimethylphenyl)aminoacetate, which bears a different substitution pattern and consequently different physicochemical properties.

Physical and Chemical Properties

The physical and chemical characteristics of ethyl (3,5-dimethylphenyl)aminoacetate reflect its dual nature as both an aromatic compound and an α-oxo ester system. The compound is typically supplied as a solid with a minimum purity specification of 95%, indicating its stability under appropriate storage conditions. Storage recommendations specify cool, dry conditions for long-term stability, suggesting moderate thermal sensitivity typical of glyoxylate derivatives.

The compound's safety profile necessitates careful handling protocols, as indicated by its GHS classification with a "Danger" signal word. The hazard profile includes H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects). These classifications reflect the compound's biological activity and environmental impact potential, requiring appropriate safety measures during handling and disposal.

Safety Classification Code Description
Hazard Statements H302 Harmful if swallowed
H319 Causes serious eye irritation
H372 Causes damage to organs
H410 Very toxic to aquatic life
UN Number 3077 Environmentally hazardous substance
Packing Group III Medium danger classification

The compound's classification under UN number 3077 as an environmentally hazardous substance, solid, not otherwise specified, with packing group III designation, indicates its potential environmental impact and the need for appropriate transportation and handling protocols. This classification system helps ensure proper handling throughout the supply chain and research applications.

Historical Context in Glyoxylate Chemistry

The significance of ethyl (3,5-dimethylphenyl)aminoacetate extends beyond its individual chemical properties to encompass its relationship with glyoxylate chemistry, a field that has gained prominence in understanding both metabolic pathways and prebiotic chemistry scenarios. The glyoxylate cycle, discovered in 1957 by Sir Hans Kornberg and Hans Krebs at the University of Oxford, represents a crucial metabolic pathway that allows organisms to utilize two-carbon compounds for cellular biosynthesis.

This metabolic pathway demonstrates the fundamental importance of glyoxylate derivatives in biological systems, where they serve as key intermediates in the conversion of acetyl-CoA to succinate for carbohydrate synthesis. The glyoxylate cycle bypasses the oxidative decarboxylation reactions of the tricarboxylic acid cycle, directly converting isocitrate through isocitrate lyase and malate synthase into malate and succinate. This biochemical context provides important background for understanding the potential biological relevance of synthetic glyoxylate derivatives like ethyl (3,5-dimethylphenyl)aminoacetate.

Recent theoretical work has explored the "glyoxylate scenario" in prebiotic chemistry, wherein glyoxylate and its formal dimer, dihydroxyfumarate, are proposed as central starting materials for the formation of biogenic molecules. This scenario suggests that prebiotic chemistry might have involved pathways to carbohydrates starting from glyoxylate rather than formaldehyde, highlighting the fundamental importance of α-oxo acid chemistry in early Earth conditions.

Relationship to Glycine Derivatives and Phenylglyoxylates

Ethyl (3,5-dimethylphenyl)aminoacetate represents a unique structural variant within the broader family of phenylglyoxylate derivatives, compounds that feature aromatic substitution on glyoxylate frameworks. The relationship between this compound and simpler glyoxylate esters, such as ethyl glyoxylate (CAS 924-44-7), illustrates the structural diversity possible within this chemical class.

Ethyl glyoxylate itself, with the formula HC(O)C(O)OCH₂CH₃, serves as a versatile reagent in organic synthesis due to its highly reactive aldehyde functionality and represents the parent compound from which more complex derivatives like ethyl (3,5-dimethylphenyl)aminoacetate can be conceptually derived. The modification from the simple aldehyde to the substituted amide represents a significant functional group transformation that alters both reactivity patterns and potential applications.

The compound also bears structural relationships to phenylglyoxylate derivatives found in metabolic pathways. Phenylglyoxylate, systematically known as 2-oxo-2-phenylacetate, represents a class of compounds that arise from aromatic amino acid metabolism and demonstrates the biological relevance of α-oxo acid chemistry. The presence of the 3,5-dimethylphenyl substituent in the target compound creates an electron-rich aromatic system that may influence both its chemical reactivity and potential biological interactions.

Related Compound CAS Number Relationship
Ethyl glyoxylate 924-44-7 Parent glyoxylate ester
Phenylglyoxylate 1548898 Aromatic α-oxo acid analog
Ethyl (2,3-dimethylphenyl)aminoacetate 69065-92-5 Regioisomer with different methyl pattern

The structural comparison with ethyl (2,3-dimethylphenyl)aminoacetate (CID 366797) reveals the importance of substitution patterns in determining molecular properties. While both compounds share the same molecular formula C₁₂H₁₅NO₃ and molecular weight of 221.25 g/mol, the different positioning of methyl groups (3,5- versus 2,3-) creates distinct electronic environments that may significantly affect their chemical behavior and potential applications.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJGIFXPNDYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (3,5-dimethylphenyl)aminoacetate typically involves the reaction of 3,5-dimethylaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Ethyl (3,5-dimethylphenyl)aminoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (3,5-dimethylphenyl)aminoacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (3,5-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3,5-Difluoro-2-methoxyphenyl)-2-oxoacetate

  • CAS : 2059940-44-0
  • Formula : C₁₁H₁₀F₂O₄
  • Key Differences: Substitution: Replaces the 3,5-dimethylphenylamino group with 3,5-difluoro-2-methoxyphenyl, introducing electron-withdrawing fluorine atoms and a methoxy group.
  • Applications : Likely used in fluorinated drug intermediates due to improved metabolic stability.

Ethyl 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoacetate

  • CAS : 69065-93-6
  • Formula: C₁₂H₉F₆NO₃
  • Key Differences :
    • Substitution: Features 3,5-bis(trifluoromethyl)phenyl instead of 3,5-dimethylphenyl.
    • Properties: The trifluoromethyl groups increase hydrophobicity (logP ~3.5) and molecular weight (357.2 g/mol), impacting solubility and bioavailability .
  • Applications : Used in agrochemicals and pharmaceuticals where steric bulk and electron-deficient aromatic systems are advantageous.

Ethyl 4-(3,5-Dimethylphenyl)-4-oxobutyrate

  • Formula : C₁₄H₁₈O₃
  • Key Differences :
    • Chain Extension: Contains a 4-oxobutyrate chain instead of oxoacetate, elongating the carbon backbone.
    • Physicochemical Impact: Longer chain increases lipophilicity (predicted logP ~2.8) and may alter metabolic pathways .

Ethyl 2-(2-[Ethyl(3,5-dimethylphenyl)amino]phenyl)acetate

  • Synthesis : Produced via a multi-step reaction involving carboxylation and acetylation (52% yield) .
  • Key Differences: Substitution: Incorporates an ethylamino group at the ortho position of the phenyl ring, creating a branched structure. Spectral Data: Distinct ¹H NMR signals at δ 1.25 (triplet, CH₂CH₃) and δ 3.45 (quartet, NCH₂) confirm structural divergence from the target compound .

1-(3,5-Dimethylphenyl)indolin-2-one

  • Synthesis : Synthesized via similar methods to the target compound but yields a lactam (49% yield) .
  • Key Differences :
    • Core Structure: Replaces the oxoacetate ester with an indolin-2-one heterocycle, altering electronic properties and hydrogen-bonding capacity.
    • Applications**: Likely used in medicinal chemistry for kinase inhibition due to the indole scaffold .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Ethyl (3,5-dimethylphenyl)aminoacetate 333441-77-3 C₁₂H₁₅NO₃ 221.25 3,5-dimethylphenylamino 1.4
Ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate 2059940-44-0 C₁₁H₁₀F₂O₄ 260.20 3,5-difluoro-2-methoxyphenyl 1.8
Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetate 69065-93-6 C₁₂H₉F₆NO₃ 357.20 3,5-bis(trifluoromethyl)phenyl 3.5
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate - C₁₄H₁₈O₃ 234.30 4-oxobutyrate chain 2.8

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity and metabolic stability but reduce solubility.
  • Chain Length : Extended chains (e.g., butyrate vs. acetate) increase lipophilicity, influencing membrane permeability.
  • Safety Profile: The target compound’s H410 hazard distinguishes it from non-toxic analogs like Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate .

Further studies on biological activity and synthetic scalability are recommended.

Biological Activity

Ethyl (3,5-dimethylphenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

Ethyl (3,5-dimethylphenyl)aminoacetate has the molecular formula C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of approximately 221.25 g/mol. The compound consists of an ethyl ester group, an oxo group, and a substituted amino group derived from 3,5-dimethylphenyl. Its structural features play a crucial role in its biological activity.

The biological activity of Ethyl (3,5-dimethylphenyl)aminoacetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds, enhancing its binding affinity to target sites. This interaction can lead to the modulation of enzymatic activities or receptor functions, resulting in various pharmacological effects.

Biological Activities

  • Antimicrobial Activity :
    • Ethyl (3,5-dimethylphenyl)aminoacetate exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
    • Table 1 summarizes the antimicrobial activity against various pathogens:
    PathogenActivity Level
    Methicillin-resistant S. aureusEffective
    Vancomycin-resistant E. faeciumModerate
    Escherichia coliLimited
  • Antioxidant Properties :
    • The compound also demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is essential for developing therapeutic agents aimed at combating oxidative damage.
  • Potential Anticancer Activity :
    • Preliminary studies suggest that Ethyl (3,5-dimethylphenyl)aminoacetate may exhibit anticancer properties. In vitro tests have indicated some cytotoxic effects on cancer cell lines, although further research is required to confirm these findings .

Case Studies and Research Findings

Several studies have investigated the biological activities of Ethyl (3,5-dimethylphenyl)aminoacetate:

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Chemistry reported that derivatives of this compound showed significant activity against multidrug-resistant bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial potency.
  • Antioxidant Activity Assessment : Research conducted by PubMed highlighted the compound's ability to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress .

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